(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine
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Description
The compound “(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine” belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For example, the synthesis of (2S,4S)-4-hydroxyproline was achieved through the Mitsunobu reaction of triphenylphosphine and alcohol . The synthesis process can be optimized by adjusting the sequence of the synthetic steps .Molecular Structure Analysis
The molecular structure of a compound like “this compound” would be determined by the arrangement of atoms and the chemical bonds that hold the atoms together . The compound would likely contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied . For example, the reaction of amine with epoxides in deep-sea sediments can lead to a variety of products .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would be determined by its specific chemical structure . For example, phenolic compounds, which are similar in structure, have characteristic properties such as melting and boiling points, density, solubility, and color .Mechanism of Action
The mechanism of action of a compound like “(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine” would depend on its specific chemical structure and properties . For example, a similar compound, (2S,4S)-4-fluoropyrrolidine-2-carbonitrile, was found to be a promising pan-cancer diagnostic and therapeutic target .
Safety and Hazards
Properties
IUPAC Name |
methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEIOIOBHIGEMT-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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